molecular formula C27H29N3O4 B356287 2-amino-8'-ethoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile CAS No. 669748-91-8

2-amino-8'-ethoxy-4',4',6',7,7-pentamethyl-2',5-dioxo-5,6,7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile

Cat. No.: B356287
CAS No.: 669748-91-8
M. Wt: 459.5g/mol
InChI Key: YGPAMXVWSFGJPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-8’-ethoxy-4’,4’,6’,7,7-pentamethyl-2’(1’H),5-dioxo-5,6,7,8-tetrahydrospiro(4H-chromene-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile is a complex organic compound with a unique structure that combines elements of chromene and pyrroloquinoline

Preparation Methods

The synthesis of 2-amino-8’-ethoxy-4’,4’,6’,7,7-pentamethyl-2’(1’H),5-dioxo-5,6,7,8-tetrahydrospiro(4H-chromene-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile involves multiple steps. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction typically involves the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

2-amino-8’-ethoxy-4’,4’,6’,7,7-pentamethyl-2’(1’H),5-dioxo-5,6,7,8-tetrahydrospiro(4H-chromene-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a fluorescent marker due to its unique optical properties . In medicine, it may have potential as a therapeutic agent, although further research is needed to fully understand its biological activity. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-8’-ethoxy-4’,4’,6’,7,7-pentamethyl-2’(1’H),5-dioxo-5,6,7,8-tetrahydrospiro(4H-chromene-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, which in turn affect various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 2-amino-8’-ethoxy-4’,4’,6’,7,7-pentamethyl-2’(1’H),5-dioxo-5,6,7,8-tetrahydrospiro(4H-chromene-4,1’[4’H]-pyrrolo[3,2,1-ij]quinoline)-3-carbonitrile stands out due to its unique combination of structural features. Similar compounds include other spirochromenes and pyrroloquinolines, which may share some chemical properties but differ in their specific applications and biological activities. The unique structure of this compound allows for specific interactions and applications that may not be possible with other related compounds .

Properties

CAS No.

669748-91-8

Molecular Formula

C27H29N3O4

Molecular Weight

459.5g/mol

IUPAC Name

2'-amino-6-ethoxy-7',7',9,11,11-pentamethyl-2,5'-dioxospiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,4'-6,8-dihydrochromene]-3'-carbonitrile

InChI

InChI=1S/C27H29N3O4/c1-7-33-15-8-16-14(2)10-26(5,6)30-22(16)17(9-15)27(24(30)32)18(13-28)23(29)34-20-12-25(3,4)11-19(31)21(20)27/h8-10H,7,11-12,29H2,1-6H3

InChI Key

YGPAMXVWSFGJPU-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CCOC1=CC2=C3C(=C1)C4(C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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